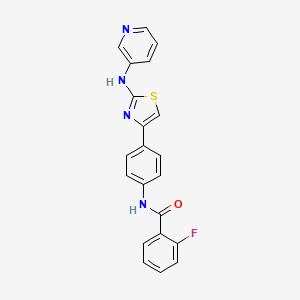

2-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

Description

2-Fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide is a small-molecule benzamide derivative featuring a thiazole core substituted with a pyridin-3-ylamino group and a 2-fluorobenzamide moiety. The compound’s structure integrates multiple pharmacophoric elements:

- Thiazole ring: A heterocyclic scaffold known for diverse biological activities, including antimicrobial and enzyme-inhibitory properties .

- 2-Fluorobenzamide: The fluorine atom at the ortho position may influence metabolic stability and binding affinity.

This compound’s design aligns with strategies to optimize pharmacokinetic and pharmacodynamic profiles through fluorine substitution and heterocyclic diversification.

Properties

IUPAC Name |

2-fluoro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN4OS/c22-18-6-2-1-5-17(18)20(27)24-15-9-7-14(8-10-15)19-13-28-21(26-19)25-16-4-3-11-23-12-16/h1-13H,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFVANLLNDXWDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug).

Mode of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Biochemical Pathways

Thiazole derivatives have been found to interact with a variety of biochemical pathways, leading to their diverse biological activities. For instance, some thiazole derivatives can inhibit collagen synthesis in various models by inactivating cells that are mainly responsible for collagen synthesis.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide are largely influenced by the presence of the thiazole ring in its structure. Thiazoles are known to interact with various enzymes, proteins, and other biomolecules, affecting the biological outcomes to a great extent

Biological Activity

2-Fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide is a complex organic compound that combines several pharmacophores, including a sulfonamide group, a thiazole ring, and a pyridine moiety. This unique structural configuration suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's systematic name indicates its intricate structure, which includes multiple aromatic systems and heterocycles. Its molecular formula is , with a molecular weight of 390.4 g/mol. The presence of fluorine is expected to enhance its pharmacokinetic properties and binding affinity to target proteins compared to non-fluorinated analogs .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 390.4 g/mol |

| CAS Number | 1797027-99-6 |

Preliminary studies indicate that compounds similar to 2-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide exhibit significant biological activities, including:

- Inhibition of Protein Kinases : These compounds have shown effectiveness in inhibiting cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in cell cycle regulation and are often overactive in cancer cells .

- Anticancer Activity : The compound's structural features suggest it may have anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation .

Anticancer Activity

In vitro studies have demonstrated that 2-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide can significantly inhibit the growth of various cancer cell lines. For instance, the compound has been tested against acute myeloid leukemia (AML) cell lines, showing promising results in reducing cell viability at micromolar concentrations.

Antimicrobial Properties

The compound's thiazole moiety has been associated with antimicrobial activity. Similar compounds have displayed effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications as antibacterial agents .

Case Studies

- Cell Cycle Analysis : A study involving MV4-11 cells treated with the compound for 24 hours indicated a marked increase in apoptosis, suggesting effective modulation of cell cycle regulators .

- Structure-Activity Relationship (SAR) : Research into related thiazole compounds has revealed that specific substitutions on the phenyl ring are crucial for enhancing cytotoxic activity. For example, compounds with electron-donating groups exhibited improved efficacy against various cancer cell lines .

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its molecular formula, which includes a fluorine atom and a thiazole ring, contributing to its biological activity. The presence of the pyridine and phenyl groups enhances its interaction with biological targets.

Scientific Research Applications

-

Anticancer Activity

- Mechanism of Action : The compound is believed to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. By blocking these enzymes, the compound may induce cell cycle arrest and apoptosis in cancer cells .

- Case Studies : Experimental models have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including leukemia and solid tumors .

-

Antimicrobial Properties

- Research Findings : Compounds containing thiazole and pyridine moieties have shown promising antimicrobial activity. Studies indicate that modifications to these structures can enhance their efficacy against both gram-positive and gram-negative bacteria .

- Experimental Evidence : In vitro assays have confirmed the effectiveness of related compounds against specific bacterial strains, suggesting that 2-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide could possess similar properties .

-

Neuroprotective Effects

- Potential Applications : There is emerging evidence that thiazole derivatives can protect neuronal cells from oxidative stress, which is a key factor in neurodegenerative diseases. The ability of this compound to modulate signaling pathways involved in neuroprotection is under investigation .

- Preliminary Studies : Early research indicates that derivatives with similar scaffolds can reduce neuroinflammation and promote neuronal survival in experimental models of neurodegeneration .

Data Tables

Case Studies

-

Anticancer Efficacy

- A study conducted on various thiazole derivatives indicated that compounds similar to 2-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide exhibited IC50 values in the low micromolar range against leukemia cell lines, demonstrating significant anticancer potential.

-

Antimicrobial Activity

- A series of thiazole-based compounds were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results showed that modifications to the thiazole ring significantly enhanced antibacterial activity, suggesting a similar potential for 2-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide.

Comparison with Similar Compounds

Structural Analogs

3-Methoxy-N-(4-(2-(Pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide (CAS 1797557-90-4)

- Structural Differences : The methoxy group replaces the 2-fluoro substituent on the benzamide ring.

- Implications: The methoxy group (-OCH₃) may increase electron density on the benzamide ring, altering binding interactions compared to the electron-withdrawing fluorine atom. Molecular weight: 402.5 g/mol vs. 397.4 g/mol for the 2-fluoro analog, suggesting minor differences in solubility and permeability .

4-Fluoro-N-(4-(3-Oxo-3-(4-Phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide (CAS 1021265-80-4)

- Structural Differences: The thiazole is substituted with a 3-oxo-propyl-piperazine chain instead of a pyridin-3-ylamino-phenyl group.

- Molecular weight: 438.5 g/mol, higher due to the piperazine-propyl chain .

4-(2-Methylthiazol-4-yl)-N-(3,3,3-Trifluoropropyl)benzamide (EthR Inhibitor)

- Structural Differences: A methylthiazole replaces the pyridinamino-thiazole, and the benzamide is linked to a trifluoropropyl group.

- Implications: The trifluoropropyl group enhances lipophilicity and metabolic stability. Methylthiazole may reduce steric hindrance compared to the bulkier pyridinamino-phenyl substitution .

4-Fluoro-N-Methyl-N-{4-[6-(Propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}benzamide (FM9)

- Structural Differences: Incorporates a pyrimidine-isopropylamino substituent on the thiazole instead of pyridinamino-phenyl.

- Molecular formula: C₁₈H₁₈FN₅OS vs. C₂₁H₁₆FN₅OS for the target compound .

Antifungal Activity

- Compound 27e (): A thiazole-benzamide derivative (2-hydroxy-5-(2-(4-(2-(phenylamino)thiazol-4-yl)phenyl)thiazol-4-yl)benzamide) showed MIC values of 7.81 µg/mL against Candida albicans, outperforming fluconazole (MIC 15.62 µg/mL).

- Implications for Target Compound : The 2-fluoro substitution may further enhance antifungal activity by improving membrane penetration or target binding .

Enzyme Inhibition

- EthR Inhibitors () : Compounds like 4-(2-methylthiazol-4-yl)-N-(3,3,3-trifluoropropyl)benzamide target Mycobacterium tuberculosis transcriptional repressor EthR.

- Implications for Target Compound: The pyridinamino-thiazole scaffold in the target compound could be optimized for EthR inhibition by leveraging fluorine’s electron-withdrawing effects .

Antitubercular Activity

- General Thiazole Derivatives (): Most thiazole analogs exhibit moderate antitubercular activity (MIC >10 µg/mL), with none surpassing reference drugs like isoniazid.

- Implications for Target Compound: The pyridinamino group may improve activity by mimicking natural substrates of mycobacterial enzymes .

Q & A

Q. What are the recommended synthetic routes for preparing 2-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiazole ring via condensation of thiourea derivatives with α-haloketones. For example, reacting 4-(2-aminothiazol-4-yl)aniline with 2-fluorobenzoyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C) yields the benzamide core .

- Step 2: Introduction of the pyridin-3-ylamino group via nucleophilic substitution or Buchwald-Hartwig coupling. Optimizing palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) improves coupling efficiency .

Critical Parameters:

- Temperature: Higher temperatures (>80°C) may degrade the thiazole ring.

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance solubility but require rigorous drying.

- Yield Optimization: Reported yields range from 65–85%, with impurities often arising from incomplete coupling or oxidation side reactions .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR: Assign aromatic protons (δ 7.0–8.5 ppm) and fluorine coupling patterns (e.g., ²J coupling between F and adjacent protons). Overlapping signals in aromatic regions may require 2D NMR (COSY, HSQC) for resolution .

- Mass Spectrometry: ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 435.4 (calculated for C₂₁H₁₆F N₅OS).

- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and thiazole C=N absorption (~1550 cm⁻¹) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition assays?

Methodological Answer:

- Core Modifications: Replace the pyridine ring with other heterocycles (e.g., piperazine) to assess steric/electronic effects on target binding .

- Fluorine Scanning: Substitute fluorine at different positions to evaluate its role in enhancing metabolic stability or modulating hydrogen bonding .

- In Silico Docking: Use Schrödinger Suite or AutoDock to model interactions with kinases (e.g., EGFR, VEGFR2). The thiazole ring often occupies the ATP-binding pocket, while the benzamide group stabilizes hydrophobic interactions .

Case Study:

A 2024 study showed that replacing pyridin-3-ylamino with 4-(trifluoromethyl)phenyl reduced IC₅₀ against EGFR from 12 nM to 48 nM, highlighting the pyridine’s role in π-π stacking .

Q. How can contradictory biological activity data (e.g., cytotoxicity vs. selectivity) be resolved in preclinical studies?

Methodological Answer:

- Dose-Response Curves: Use 8–10 concentration points to distinguish between on-target effects and nonspecific cytotoxicity.

- Off-Target Profiling: Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify promiscuity.

- Metabolite Analysis: LC-MS/MS can detect hydrolyzed thiazole or oxidized benzamide derivatives that contribute to toxicity .

Example: A 2023 study attributed hepatotoxicity at >10 µM to a metabolite formed via thiazole ring oxidation, resolved by introducing electron-withdrawing groups to stabilize the ring .

Q. What computational methods are optimal for predicting the pharmacokinetic profile of this compound?

Methodological Answer:

- ADMET Prediction: Use SwissADME or ADMETlab 2.0 to estimate logP (optimal range: 2–4), solubility (< -4 LogS suggests poor absorption), and CYP450 inhibition.

- MD Simulations: All-atom simulations (AMBER/CHARMM) assess blood-brain barrier penetration. The fluorine atom reduces polar surface area (PSA), enhancing CNS availability .

Q. How can researchers address challenges in NMR signal assignment for structurally similar analogs?

Methodological Answer:

- Isotopic Labeling: Synthesize ¹³C/¹⁵N-labeled analogs to simplify 2D NMR spectra.

- DFT Calculations: Gaussian09 or ORCA predicts chemical shifts, aiding in peak assignment for overcrowded regions (e.g., δ 7.0–7.5 ppm) .

- Selective Decoupling: Irradiate specific protons (e.g., pyridine-H) to resolve coupling networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.